4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Catalog No.
S12947450
CAS No.
298703-31-8
M.F
C17H13F11N4O6S
M. Wt
610.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,...

CAS Number

298703-31-8

Product Name

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

IUPAC Name

[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

Molecular Formula

C17H13F11N4O6S

Molecular Weight

610.4 g/mol

InChI

InChI=1S/C11H12N4O3S.C6HF11O3/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h2-7H,12H2,1H3,(H,13,15);(H,18,19)

InChI Key

HAZQVLQMALOOKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH3+].C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-]

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a complex organic compound characterized by its unique structural features. The compound consists of a pyridazinyl sulfamoyl moiety attached to an anilinium group, along with a tetrafluoro and heptafluoropropoxy substituent. This structure contributes to its potential applications in various fields, particularly in medicinal chemistry and materials science.

The molecular formula for this compound is C16H15F7N4O3S, and it has a molecular weight of approximately 448.37 g/mol. The presence of multiple fluorinated groups enhances its chemical stability and alters its physicochemical properties, making it an interesting subject for research.

The chemical reactivity of 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic Substitution: The sulfamoyl group may undergo nucleophilic attack by various nucleophiles due to the electrophilic nature of the sulfur atom.
  • Fluorination Reactions: The presence of fluorinated groups allows for potential fluorination reactions, which can modify the compound's properties and reactivity.
  • Hydrolysis: The ester bond in the propanoate moiety can be hydrolyzed under basic or acidic conditions, releasing the corresponding alcohol and acid.

Preliminary studies on similar compounds suggest that 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate may exhibit biological activity such as:

  • Antimicrobial Properties: Compounds with sulfamoyl groups often show antibacterial activity due to their ability to inhibit bacterial folate synthesis.
  • Anticancer Activity: Some derivatives of sulfamoyl compounds have been investigated for their potential in cancer therapy by targeting specific cellular pathways.

Further biological assays are required to establish the specific mechanisms and efficacy of this compound.

The synthesis of 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can be achieved through several steps:

  • Preparation of the Pyridazinyl Sulfamoyl Intermediate: This involves reacting 6-methoxypyridazine with a suitable sulfonamide reagent to form the pyridazinyl sulfamoyl derivative.
  • Formation of Anilinium Salt: The pyridazinyl sulfamoyl intermediate can then be reacted with an appropriate aniline derivative to yield the anilinium salt.
  • Introduction of Fluorinated Groups: Finally, the tetrafluoro and heptafluoropropoxy groups can be introduced through fluorination reactions or by using pre-synthesized fluorinated reagents.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science: Its unique fluorinated structure could be explored for use in advanced materials with specific thermal or chemical resistance properties.

Interaction studies are essential for understanding how this compound behaves in biological systems. Potential interactions include:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can help predict its pharmacokinetics and potential side effects.

Several compounds share structural similarities with 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate. These include:

Compound NameMolecular FormulaKey Features
4-(6-Methoxypyridin-3-yl)anilineC12H12N2OLacks fluorinated groups; simpler structure
Lansoprazole SulphoneC16H14F3N3O3SContains sulfonamide; used in ulcer therapeutics
1-Methyl-4-(phenyl)-1H-pyrazoleC11H12N2Different heterocyclic structure; potential anti-inflammatory properties

The uniqueness of 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate lies in its complex combination of both pyridazine and multiple fluorinated groups which potentially enhance its stability and biological activity compared to other similar compounds.

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

2

Exact Mass

610.0380151 g/mol

Monoisotopic Mass

610.0380151 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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